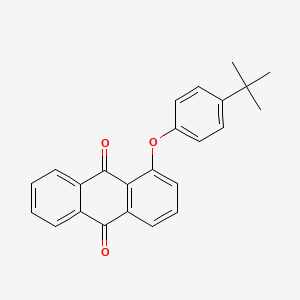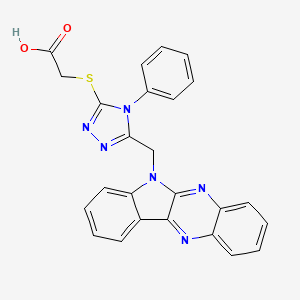
1-(4-Tert-butylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tert-butylphenoxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butylphenoxy group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-tert-butylphenol under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods for anthracene derivatives often involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(4-Tert-butylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(4-Tert-butylphenoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and enters an excited state, which can then transfer energy to other molecules or generate reactive oxygen species. These processes are crucial in applications such as photodynamic therapy and OLEDs .
Vergleich Mit ähnlichen Verbindungen
1-(4-Tert-butylphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9-(4-Phenyl)anthracene: Known for its high thermal stability and blue emission properties.
9-(4-Phenylethynyl)anthracene: Exhibits strong fluorescence and is used in light-emitting applications.
9,10-Bis(phenylethynyl)anthracene: Used in OLEDs and lightsticks due to its high fluorescence quantum yield.
The uniqueness of this compound lies in its tert-butylphenoxy group, which imparts distinct photophysical properties and enhances its stability compared to other anthracene derivatives .
Eigenschaften
CAS-Nummer |
167779-22-8 |
|---|---|
Molekularformel |
C24H20O3 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-(4-tert-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H20O3/c1-24(2,3)15-11-13-16(14-12-15)27-20-10-6-9-19-21(20)23(26)18-8-5-4-7-17(18)22(19)25/h4-14H,1-3H3 |
InChI-Schlüssel |
BGNCSMSDFBOZDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)








